molecular formula C14H11BrF2O B2480441 4'-Bromo-4-ethoxy-2,3-difluoro-1,1'-biphenyl CAS No. 470461-09-7

4'-Bromo-4-ethoxy-2,3-difluoro-1,1'-biphenyl

Cat. No. B2480441
CAS RN: 470461-09-7
M. Wt: 313.142
InChI Key: VFNYZNWPLITFPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of similar bromo- and ethoxy-substituted biphenyl compounds has been explored, focusing on creating compounds with specific mesomorphic properties. For instance, a homologous series of 4′-bromophenyl 4′'-[(4-n-alkoxy-2,3,5,6-tetrafluoro-phenyl)ethynyl]benzoates were synthesized, displaying nematic and smectic A phases, indicating the compound's potential in liquid crystal applications (徐岳连, 陈齐, & 闻建勋, 1993).

Molecular Structure Analysis

The molecular structure and interactions within similar compounds have been thoroughly investigated using various spectroscopic and X-ray diffraction techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized, with its molecular structure revealing significant intermolecular contacts examined through Hirshfeld surfaces (HS) and fingerprint plots (FP) (Z. Demircioğlu, G. Kaştaş, Ç. A. Kaştaş, & René Frank, 2019).

Chemical Reactions and Properties

The reactivity of compounds bearing bromo, ethoxy, and fluoro substituents has been studied, revealing diverse chemical behaviors. For instance, reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols have shown both addition-elimination and substitution products, highlighting the compound's versatile reactivity (Jingwei Zhao, T. Song, Huiling Jiang, Liang-zhong Xu, & Shizheng Zhu, 2010).

Scientific Research Applications

Synthesis and Material Applications

4'-Bromo-4-ethoxy-2,3-difluoro-1,1'-biphenyl and related compounds have been extensively studied for their applications in the synthesis of materials, particularly in the field of liquid crystal technology. For example, the synthesis of 4-bromo-4'-hydroxybiphenyl, a key intermediate in synthesizing liquid crystal display materials, has been investigated, demonstrating the importance of this class of compounds in modern display technologies (Ren Guo-du, 2001). Similarly, the preparation of liquid crystal intermediates using bromo-reaction of phenylacetylene and N-bromosuccinimide, with compounds like 4'-Bromoethynyl-4-pentyl-biphenyl, showcases the relevance of bromo-biphenyl derivatives in liquid crystal synthesis (Z. Miao et al., 2013).

Photophysical and Electronic Properties

Studies have also focused on the optical and electronic properties of related biphenyl derivatives. For instance, the tuning of optical properties and enhancement of solid-state emission in poly(thiophene)s, using derivatives such as bromo and chloro groups, indicates the potential of bromo-biphenyl derivatives in modifying the photophysical properties of polymers (Yuning Li et al., 2002). This area of research is vital for developing new materials with tailored optical properties for applications in electronics and photonics.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of bromo-biphenyl compounds and their utility in synthetic chemistry have been explored in various studies. For example, the reactions of 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, leading to addition-elimination and substitution products, highlight the synthetic versatility of bromo-biphenyl derivatives (Jingwei Zhao et al., 2010). This type of research is crucial for developing new synthetic methodologies and creating complex molecules for various applications.

Environmental and Toxicological Studies

Research has also been conducted on the environmental and toxicological aspects of bromo-biphenyl derivatives. For instance, a study identifying estrogenic compounds emitted from the combustion of computer printed circuit boards, including bromo-biphenyl derivatives, sheds light on the potential environmental and health impacts of these compounds (C. Owens et al., 2007). Understanding these impacts is crucial for assessing the safety and sustainability of materials containing bromo-biphenyl derivatives.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H320-H335 . The precautionary statements are P264-P270-P301+P312-P330 .

properties

IUPAC Name

1-(4-bromophenyl)-4-ethoxy-2,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF2O/c1-2-18-12-8-7-11(13(16)14(12)17)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNYZNWPLITFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C2=CC=C(C=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Ethoxy-2,3-difluorophenylboronic acid (7) (14.4 g), 4-bromoiodobenzene (8) (20.0 g), potassium carbonate (29.3 g), Pd(Ph3P)2Cl2 (1.49 g), toluene (100 ml), Solmix A-11 (100 ml) and water (100 ml) were put in a reaction vessel under a nitrogen atmosphere, and heated under reflux for 2 hours. The reaction mixture was cooled to 25° C., and then poured into water (500 ml) and toluene (500 ml), and mixed. The mixture was then allowed to separate into organic and aqueous phases. The extraction into an organic phase was carried out. The organic phase obtained was washed with water and dried over anhydrous magnesium sulfate. Then, the solution was concentrated under reduced pressure, and the residue obtained was purified by means of column chromatography (silica gel; toluene). The product was further purified by means of recrystallization (Solmix A-11), giving 20.8 g of 4-ethoxy-4′-bromo-2,3-difluoro-1,1′-biphenyl (9). The yield based on the compound (8) was 94.0%.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Bromoiodobenzene (1) (20.0 g), 4-ethoxy-2,3-difluorophenylboronic acid (2) (14.4 g), potassium carbonate (29.3 g), Pd(Ph3P)2Cl2 (1.49 g), toluene (100 ml), Solmix A-11 (100 ml), and water (100 ml) were put in a reaction vessel under a nitrogen atmosphere, and heated under reflux for 2 hours. The reaction mixture was cooled to 25° C., and then poured into water (500 ml) and toluene (500 ml), and mixed. The mixture was then allowed to stand until it had separated into two phases of organic and aqueous phases, and an extractive operation to an organic phase was carried out. The organic phase obtained was fractionated, washed with water, and then dried over anhydrous magnesium sulfate. The solution obtained was concentrated under reduced pressure, and the residue obtained was purified with a fractional operation by means of column chromatography using toluene as the eluent and silica gel as the stationary phase powder. The product was further purified by means of recrystallization from Solmix A-11 and dried, giving 20.8 g of 4-ethoxy-4′-bromo-2,3-difluoro-1,1′-biphenyl (3). The yield based on the compound (1) was 94.0%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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